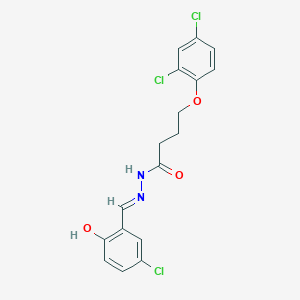![molecular formula C24H29NO4 B6055016 ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate is a chemical compound that is widely used in scientific research. It is a piperidine derivative and is commonly referred to as EBP. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of EBP is not fully understood. However, it has been proposed that EBP exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. EBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. EBP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
EBP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. EBP has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the death of cancer cells. In addition, EBP has been shown to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EBP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. EBP is also relatively non-toxic, which makes it safe for use in in vitro and in vivo experiments. However, there are also some limitations to the use of EBP in lab experiments. One limitation is that the exact mechanism of action of EBP is not fully understood, which can make it difficult to interpret experimental results. In addition, EBP is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on EBP. One direction is to further investigate the mechanism of action of EBP and to identify the specific enzymes and receptors that are targeted by EBP. Another direction is to study the potential use of EBP in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the potential therapeutic applications of EBP and to develop new drugs based on its structure.
Synthesemethoden
EBP can be synthesized through a multistep process that involves the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 4-(methoxycarbonyl)benzyl chloride. The final step involves the esterification of the resulting compound with ethyl alcohol. The synthesis of EBP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
EBP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. EBP has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
ethyl 4-benzyl-1-[(4-methoxycarbonylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-29-23(27)24(17-19-7-5-4-6-8-19)13-15-25(16-14-24)18-20-9-11-21(12-10-20)22(26)28-2/h4-12H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHSPNILCDJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C(=O)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6054934.png)
![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)
![N-(1-adamantylmethyl)-1-[2-(dimethylamino)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6054968.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-(4-bromophenyl)-N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6054986.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)